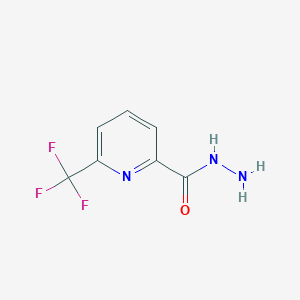
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide” is a complex organic molecule. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring plays a main role in cell biology and has various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse. The indole ring system is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives vary widely depending on their specific structure. For instance, they can be crystalline or amorphous, and their melting points can vary .Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
A study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, specifically highlighting the intermolecular interactions in compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The research emphasized the role of hydrogen bonding and π-interactions in stabilizing the molecular assemblies, providing a foundation for understanding the structural dynamics of similar benzamide derivatives (Saeed et al., 2020).
Synthesis and Evaluation of Pharmaceutical Compounds
Another area of research involves the synthesis and evaluation of benzamide compounds for their potential therapeutic properties. For instance, studies have synthesized and assessed the antidopaminergic properties of compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. These compounds were evaluated for their affinity for dopamine receptors and their potential as antipsychotic agents, highlighting the importance of structural modifications in influencing biological activity (Högberg et al., 1990).
Chemical Synthesis and Characterization
Research also extends to the chemical synthesis and characterization of novel compounds. For example, the practical synthesis of orally active CCR5 antagonists showcases the development of efficient synthesis methods for complex pharmaceutical compounds. Such research not only provides insights into synthetic chemistry techniques but also contributes to the development of new therapeutics (Ikemoto et al., 2005).
Mecanismo De Acción
The mechanism of action of indole derivatives is diverse and depends on their specific structure and the biological system they interact with. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPDAQJWZZRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine](/img/structure/B2586088.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586089.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2586091.png)

![3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2586093.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2586094.png)
![Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2586095.png)
![5-Bromo-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2586096.png)

![5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2586099.png)
![N-(4-methoxyphenyl)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2586101.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2586106.png)
![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)
![2-(5'-{1,4-dioxaspiro[4.5]decan-2-yl}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6'-yloxy)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2586110.png)